1-(2-Thienyl)-2,2-di(4-toluidino)ethanone
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Overview
Description
1-(2-Thienyl)-2,2-di(4-toluidino)ethanone is an organic compound that features a thienyl group and two toluidino groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,2-di(4-toluidino)ethanone typically involves the reaction of 2-thiophenecarboxaldehyde with 4-toluidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienyl)-2,2-di(4-toluidino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the toluidino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thienyl and toluidino groups.
Reduction: Reduced forms of the ethanone backbone.
Substitution: New compounds with substituted toluidino groups.
Scientific Research Applications
1-(2-Thienyl)-2,2-di(4-toluidino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)-2,2-di(4-toluidino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-methyl-5-oxo-5-(4-toluidino)pentanoic acid
- 1-(2-Oxo-2-(2-toluidino)ethyl)-4-(2-thienyl)pyrimidin-1-ium chloride
Comparison: 1-(2-Thienyl)-2,2-di(4-toluidino)ethanone is unique due to its specific combination of thienyl and toluidino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
303104-24-7 |
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Molecular Formula |
C20H20N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,2-bis(4-methylanilino)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C20H20N2OS/c1-14-5-9-16(10-6-14)21-20(19(23)18-4-3-13-24-18)22-17-11-7-15(2)8-12-17/h3-13,20-22H,1-2H3 |
InChI Key |
NOHSFOSUWZTWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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